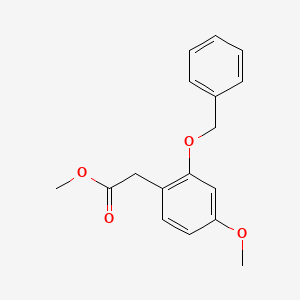![molecular formula C14H15NO2 B14257493 Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- CAS No. 172678-78-3](/img/structure/B14257493.png)
Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- is a heterocyclic aromatic organic compound It consists of a quinoline core structure, which is a fusion of benzene and pyridine rings, with a 4-[2-(1,3-dioxolan-2-yl)ethyl] substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-, can be achieved through several classical methods such as the Skraup, Doebner-Miller, and Friedländer syntheses . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Skraup Synthesis: This method involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Doebner-Miller Synthesis: This involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Friedländer Synthesis: This method uses 2-aminobenzaldehyde and a ketone to form the quinoline ring system.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .
化学反応の分析
Types of Reactions
Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .
科学的研究の応用
Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the production of dyes, agrochemicals, and polymers
作用機序
The mechanism of action of Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interfere with DNA replication. For instance, quinoline derivatives are known to inhibit topoisomerases, which are essential for DNA replication and repair .
類似化合物との比較
Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- can be compared with other quinoline derivatives and similar heterocyclic compounds:
Quinoline: The parent compound, known for its broad range of biological activities.
Isoquinoline: Similar structure but with the nitrogen atom in a different position, leading to different chemical properties.
Indole: Another heterocyclic compound with a fused benzene and pyrrole ring, known for its biological significance
Conclusion
Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry.
特性
CAS番号 |
172678-78-3 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC名 |
4-[2-(1,3-dioxolan-2-yl)ethyl]quinoline |
InChI |
InChI=1S/C14H15NO2/c1-2-4-13-12(3-1)11(7-8-15-13)5-6-14-16-9-10-17-14/h1-4,7-8,14H,5-6,9-10H2 |
InChIキー |
ZYXNAQRXUFIBIF-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)CCC2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
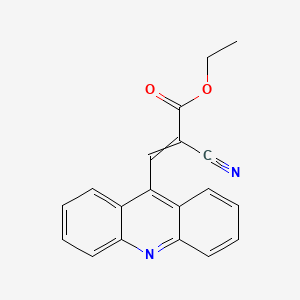
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)
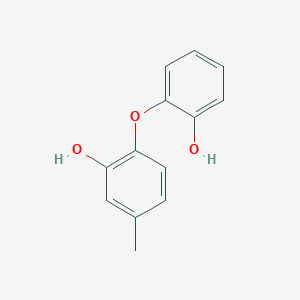
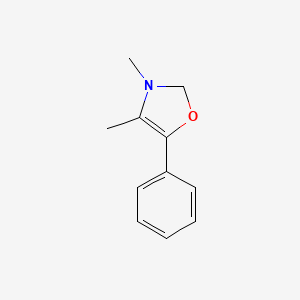
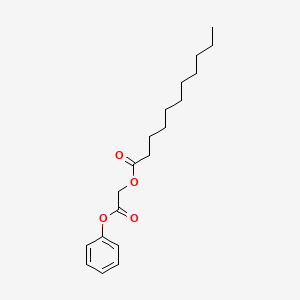
![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)
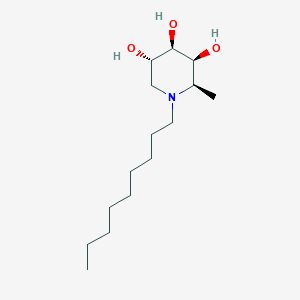
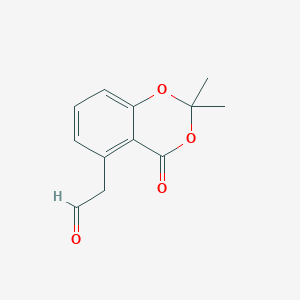
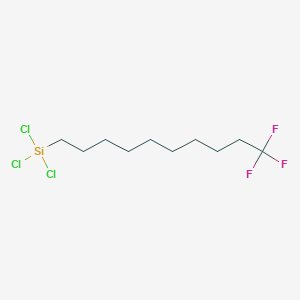
![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)
